Neostigmine

Description

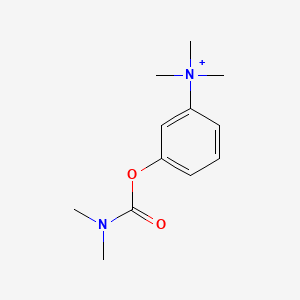

Structure

3D Structure

Properties

IUPAC Name |

[3-(dimethylcarbamoyloxy)phenyl]-trimethylazanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N2O2/c1-13(2)12(15)16-11-8-6-7-10(9-11)14(3,4)5/h6-9H,1-5H3/q+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALWKGYPQUAPLQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)OC1=CC=CC(=C1)[N+](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N2O2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

114-80-7 (bromide), 51-60-5 (methyl sulfate) | |

| Record name | Neostigmine [BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000059994 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID1023360 | |

| Record name | Neostigmine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1023360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Neostigmine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015472 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

6.77e-02 g/L | |

| Record name | Neostigmine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015472 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

59-99-4 | |

| Record name | Neostigmine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59-99-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Neostigmine [BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000059994 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Neostigmine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01400 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Neostigmine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1023360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NEOSTIGMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3982TWQ96G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | NEOSTIGMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3921 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Neostigmine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015472 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Neostigmine's Mechanism of Action at the Neuromuscular Junction: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Neostigmine, a quaternary ammonium compound, is a cornerstone in the clinical management of conditions characterized by diminished neuromuscular transmission, such as myasthenia gravis, and for the reversal of non-depolarizing neuromuscular blockade post-surgery.[1] Its therapeutic efficacy primarily stems from its reversible inhibition of acetylcholinesterase (AChE), the enzyme responsible for the hydrolysis of acetylcholine (ACh) at the neuromuscular junction.[2] This inhibition leads to an accumulation of ACh in the synaptic cleft, thereby amplifying and prolonging its action on postsynaptic nicotinic acetylcholine receptors (nAChRs) and restoring neuromuscular transmission.[3][4] Beyond this canonical mechanism, this compound exhibits a more complex pharmacological profile, including direct interactions with nAChRs and presynaptic effects on ACh release. This guide provides a comprehensive technical overview of this compound's multifaceted mechanism of action at the neuromuscular junction, supported by quantitative data, detailed experimental protocols, and illustrative signaling pathways.

Core Mechanism of Action: Acetylcholinesterase Inhibition

The principal mechanism of this compound is the reversible inhibition of acetylcholinesterase.[2] By competing with acetylcholine for the active site of AChE, this compound prevents the breakdown of ACh into acetate and choline.[5] This leads to an increased concentration and prolonged residence time of ACh in the synaptic cleft, enhancing the activation of nicotinic receptors on the motor endplate.[3][4]

Quantitative Analysis of this compound's Effects

The following tables summarize key quantitative data regarding this compound's interaction with acetylcholinesterase and its impact on neuromuscular transmission parameters.

Table 1: Acetylcholinesterase Inhibition by this compound

| Parameter | Value | Species/Tissue | Reference |

| IC50 | 0.062 ± 0.003 µM | Human Acetylcholinesterase | [6] |

Table 2: Electrophysiological Effects of this compound at the Neuromuscular Junction

| Parameter | Effect of this compound | Experimental Conditions | Reference |

| Miniature End-Plate Potential (MEPP) Amplitude | Decreased | 3 days of treatment in rat extensor digitorum longus | [7] |

| MEPP Frequency | Decreased | 3 days of treatment in rat extensor digitorum longus | [7] |

| End-Plate Potential (EPP) Amplitude | Decreased | 3 days of treatment in rat extensor digitorum longus | [7] |

| Quantal Content of EPP | Decreased | 3 days of treatment in rat extensor digitorum longus | [7] |

Direct Interactions with Nicotinic Acetylcholine Receptors

Emerging evidence suggests that this compound's actions are not solely mediated by AChE inhibition. It can also directly interact with nAChRs, exhibiting a concentration-dependent dualistic effect of both agonism and antagonism.

Presynaptic Effects of this compound

This compound also exerts effects on the presynaptic nerve terminal, influencing the release of acetylcholine. Some studies suggest that this compound can facilitate the mobilization of ACh vesicles, leading to an increased quantal content of the end-plate potential, particularly at higher stimulation frequencies. However, prolonged exposure can lead to a decrease in transmitter release.[7]

Experimental Protocols

Determination of IC50 for Acetylcholinesterase Inhibition (Ellman's Assay)

Objective: To quantify the inhibitory potency of this compound on acetylcholinesterase activity.

Methodology:

-

Reagent Preparation:

-

Phosphate buffer (100 mM, pH 8.0).

-

Acetylthiocholine iodide (ATCI) substrate solution.

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) solution.

-

Purified acetylcholinesterase enzyme solution.

-

Serial dilutions of this compound.

-

-

Assay Procedure:

-

In a 96-well microplate, add phosphate buffer, DTNB solution, and the enzyme solution to each well.

-

Add varying concentrations of this compound to the test wells and a control vehicle to the control wells.

-

Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes).

-

Initiate the reaction by adding the ATCI substrate to all wells.

-

Measure the change in absorbance at 412 nm over time using a microplate reader. The production of the yellow 5-thio-2-nitrobenzoate anion is proportional to the enzyme activity.

-

-

Data Analysis:

-

Calculate the rate of reaction for each this compound concentration.

-

Determine the percentage of enzyme inhibition relative to the control.

-

Plot the percentage inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[6][8][9][10][11]

-

Electrophysiological Recording of End-Plate Potentials

Objective: To measure the effects of this compound on synaptic transmission at the neuromuscular junction.

Methodology:

-

Preparation:

-

Isolate a nerve-muscle preparation (e.g., rodent phrenic nerve-diaphragm or extensor digitorum longus).[7]

-

Mount the preparation in a recording chamber and perfuse with a physiological saline solution.

-

Maintain the temperature and oxygenation of the solution.

-

-

Recording:

-

Use sharp glass microelectrodes filled with a high-concentration salt solution (e.g., 3 M KCl) for intracellular recording from muscle fibers near the end-plate region.[12][13][14][15]

-

Use a suction electrode to stimulate the motor nerve.

-

Record spontaneous miniature end-plate potentials (MEPPs) and nerve-evoked end-plate potentials (EPPs).

-

-

This compound Application:

-

After obtaining baseline recordings, add this compound to the perfusing solution at the desired concentration.

-

Allow sufficient time for the drug to equilibrate before recording post-drug effects.

-

-

Data Analysis:

-

Measure the amplitude and frequency of MEPPs.

-

Measure the amplitude of EPPs.

-

Calculate the quantal content of EPPs (mean EPP amplitude / mean MEPP amplitude) to assess presynaptic transmitter release.

-

Conclusion

The mechanism of action of this compound at the neuromuscular junction is primarily driven by its potent, reversible inhibition of acetylcholinesterase. This leads to an accumulation of acetylcholine and a subsequent enhancement of neuromuscular transmission. However, a comprehensive understanding of this compound's pharmacology must also consider its direct, concentration-dependent effects on nicotinic acetylcholine receptors and its influence on presynaptic acetylcholine release. For researchers and drug development professionals, a thorough appreciation of these multifaceted actions is crucial for the rational design of novel therapeutics targeting the neuromuscular junction and for optimizing the clinical use of existing agents like this compound.

References

- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. What is the mechanism of this compound Methylsulfate? [synapse.patsnap.com]

- 3. droracle.ai [droracle.ai]

- 4. google.com [google.com]

- 5. This compound - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 6. researchgate.net [researchgate.net]

- 7. This compound-induced alterations at the mammalian neuromuscular junction. I. Muscle contraction and electrophysiology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Discovery of new acetylcholinesterase inhibitors for Alzheimer’s disease: virtual screening and in vitro characterisation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. znaturforsch.com [znaturforsch.com]

- 11. Determination of inhibitors' potency (IC50) by a direct high-performance liquid chromatographic method on an immobilised acetylcholinesterase column - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Electrophysiological evaluation of the neuromuscular junction: a brief review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. research.unipd.it [research.unipd.it]

- 15. Protocols for electrophysiological recordings and electron microscopy at C. elegans neuromuscular junction - PMC [pmc.ncbi.nlm.nih.gov]

Molecular structure and chemical properties of neostigmine bromide

An In-depth Technical Guide to the Molecular Structure and Chemical Properties of Neostigmine Bromide

Introduction

This compound bromide is a parasympathomimetic agent that acts as a reversible cholinesterase inhibitor.[1] It is a quaternary ammonium compound widely used in clinical settings for the treatment of myasthenia gravis, to reverse the effects of non-depolarizing neuromuscular blocking agents after surgery, and to manage postoperative urinary retention and paralytic ileus.[2][3] Its mechanism of action involves the inhibition of acetylcholinesterase (AChE), the enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh).[4][5] This inhibition leads to an accumulation of ACh at the neuromuscular junction and other cholinergic synapses, thereby enhancing cholinergic transmission.[6][7] Due to its charged quaternary ammonium structure, this compound bromide is a water-soluble compound with limited ability to cross the blood-brain barrier, confining its primary effects to the peripheral nervous system.[8][9]

Molecular Structure and Physicochemical Properties

This compound bromide is the bromide salt of this compound.[10] The molecule consists of a dimethylcarbamate ester of a phenol which is part of a trimethylanilinium cation.

Chemical Structure of this compound Bromide

The above image is a placeholder and would be replaced with the actual chemical structure in a real document.

The above image is a placeholder and would be replaced with the actual chemical structure in a real document.

The key physicochemical properties of this compound bromide are summarized in the table below.

| Property | Value | References |

| IUPAC Name | [3-(dimethylcarbamoyloxy)phenyl]-trimethylazanium;bromide | [1][10] |

| CAS Number | 114-80-7 | [2][10][11] |

| Molecular Formula | C₁₂H₁₉BrN₂O₂ | [2][3][10] |

| Molecular Weight | 303.20 g/mol | [2][10][12] |

| Appearance | White, crystalline, odorless powder | [2][3] |

| Melting Point | 175-177 °C | [2][3][13] |

| Solubility | Very soluble in water, freely soluble in ethanol, practically insoluble in ether. | [2][3][11][14] |

| pKa | 12.0 | [15] |

Mechanism of Action

The primary mechanism of action of this compound bromide is the reversible inhibition of acetylcholinesterase (AChE).[8] By binding to AChE, this compound prevents the breakdown of acetylcholine, leading to its accumulation at cholinergic synapses.[4][6] This increased concentration of acetylcholine enhances the activation of both nicotinic and muscarinic receptors.[7][8] At the neuromuscular junction, this results in improved muscle contraction and strength, which is particularly beneficial in conditions like myasthenia gravis where there is a reduced number of functional acetylcholine receptors.[4][5]

Beyond its primary role as an AChE inhibitor, some evidence suggests that this compound may also have a direct, albeit complex, modulatory effect on nicotinic acetylcholine receptors (nAChRs), potentially acting as a partial agonist.[8]

Caption: this compound inhibits AChE, increasing ACh in the synapse and enhancing nAChR activation.

Pharmacokinetic Properties

This compound bromide exhibits poor absorption from the gastrointestinal tract.[16] Its metabolism occurs in the liver, and it is primarily excreted in the urine.[16][17]

| Parameter | Value | References |

| Absorption | Poorly absorbed from the GI tract. | [16] |

| Plasma Protein Binding | 15-25% (to serum albumin) | [16][17][18] |

| Volume of Distribution (IV) | 0.12 - 1.4 L/kg | [16][18] |

| Metabolism | Metabolized by microsomal enzymes in the liver and by cholinesterases. | [16][17][18] |

| Elimination Half-life (IV) | 24 - 113 minutes | [16][17] |

| Excretion | Primarily via urine (approx. 80%), with about 50% as unchanged drug. | [16][17] |

Experimental Protocols

Identification by Infrared (IR) Spectroscopy

This protocol is adapted from the USP monograph for this compound bromide tablets and is used for qualitative identification.[19]

Methodology:

-

Extract a quantity of powdered tablets equivalent to approximately 300 mg of this compound bromide with three 10-mL portions of alcohol, filtering after each extraction.

-

Evaporate the combined filtrates to dryness under a stream of nitrogen.

-

Dissolve the residue in 10 mL of water and transfer to a separatory funnel.

-

Extract the aqueous solution with 15 mL of ether to remove excipients.

-

Evaporate 3 mL of the aqueous layer to dryness on a steam bath under nitrogen.

-

Dissolve the residue in 1 mL of alcohol, warming if necessary.

-

Add 5 mL of chloroform, filter, and evaporate the filtrate to dryness under nitrogen.

-

Dry the resulting residue at 105°C for 30 minutes.

-

Prepare a potassium bromide (KBr) dispersion of the residue and record the IR absorption spectrum.

-

The spectrum should exhibit maxima at the same wavelengths as a similar preparation of USP this compound Bromide Reference Standard.[19]

Assay for Acetylcholinesterase (AChE) Inhibition

The following is a generalized protocol for a colorimetric assay, commonly known as the Ellman method, to determine the inhibitory potency (e.g., IC₅₀) of this compound bromide.[20]

Materials:

-

Acetylcholinesterase (AChE) enzyme

-

Acetylthiocholine iodide (ATChI) as the substrate

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Phosphate buffer (e.g., pH 8.0)

-

This compound bromide solutions of varying concentrations

-

96-well microplate

-

Microplate reader

Methodology:

-

Preparation: Prepare stock solutions of AChE, ATChI, DTNB, and this compound bromide in the appropriate buffer.

-

Assay Setup: In a 96-well plate, add the following to each well:

-

Phosphate buffer

-

AChE enzyme solution

-

Varying concentrations of this compound bromide solution (test wells) or buffer (control wells).

-

-

Pre-incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.[20]

-

Reaction Initiation: Add the DTNB solution, followed by the ATChI substrate solution to all wells to start the reaction.

-

Measurement: Immediately begin monitoring the change in absorbance at a wavelength of 412 nm over time using a microplate reader. The color change is due to the reaction of the thiocholine (a product of ATChI hydrolysis by AChE) with DTNB.

-

Data Analysis: Calculate the rate of reaction for each concentration of this compound bromide. The percentage of inhibition is determined relative to the control wells. The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) can be calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Caption: Experimental workflow for determining AChE inhibition by this compound bromide.

Synthesis of this compound Bromide

The synthesis of this compound bromide typically involves a two-step process.

Methodology:

-

Step 1: Formation of the Dimethylcarbamate Ester: 3-Dimethylaminophenol is reacted with N,N-dimethylcarbamoyl chloride.[21] This reaction forms the dimethylcarbamate ester intermediate.

-

Step 2: Quaternization: The tertiary amine of the intermediate is then quaternized by reaction with methyl bromide (CH₃Br). This step introduces the fourth methyl group to the nitrogen atom, creating the quaternary ammonium cation and introducing the bromide counter-ion.[22][23]

Caption: Logical relationship diagram for the synthesis of this compound bromide.

Conclusion

This compound bromide is a well-characterized quaternary ammonium compound whose therapeutic effects are derived from its potent, reversible inhibition of acetylcholinesterase. Its distinct molecular structure dictates its physicochemical properties, such as high water solubility and peripheral action, which are critical to its clinical utility. The established protocols for its identification, assay, and synthesis underscore the rigorous quality control required for this important pharmaceutical agent. This guide provides a comprehensive technical overview for researchers and professionals in drug development, summarizing the core chemical and biological characteristics of this compound bromide.

References

- 1. This compound | C12H19N2O2+ | CID 4456 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound bromide | 114-80-7 [chemicalbook.com]

- 3. Cas 114-80-7,this compound bromide | lookchem [lookchem.com]

- 4. What is the mechanism of this compound Bromide? [synapse.patsnap.com]

- 5. What is this compound Bromide used for? [synapse.patsnap.com]

- 6. This compound - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 7. droracle.ai [droracle.ai]

- 8. benchchem.com [benchchem.com]

- 9. This compound - Wikipedia [en.wikipedia.org]

- 10. This compound Bromide | C12H19BrN2O2 | CID 8246 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. This compound Bromide - LKT Labs [lktlabs.com]

- 12. scbt.com [scbt.com]

- 13. This compound bromide [stenutz.eu]

- 14. digicollections.net [digicollections.net]

- 15. derangedphysiology.com [derangedphysiology.com]

- 16. mims.com [mims.com]

- 17. drugs.com [drugs.com]

- 18. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. uspbpep.com [uspbpep.com]

- 20. benchchem.com [benchchem.com]

- 21. This compound Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]

- 22. youtube.com [youtube.com]

- 23. m.youtube.com [m.youtube.com]

Pharmacological Profile of Neostigmine as a Cholinesterase Inhibitor: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neostigmine is a parasympathomimetic agent, acting as a reversible cholinesterase inhibitor.[1] Its pharmacological action is centered on the potentiation of acetylcholine at cholinergic synapses, a mechanism that has been harnessed for various therapeutic applications.[1] This technical guide provides a comprehensive overview of the pharmacological profile of this compound, with a focus on its mechanism of action, pharmacokinetic and pharmacodynamic properties, and key experimental protocols for its characterization. Quantitative data are presented in structured tables for ease of comparison, and signaling pathways and experimental workflows are visualized using diagrams to facilitate understanding.

Introduction

Patented in 1931, this compound has a long-standing history in clinical practice, primarily for the reversal of non-depolarizing neuromuscular blocking agents after surgery, the symptomatic treatment of myasthenia gravis, and the management of urinary retention and postoperative ileus.[1][2] Chemically, it is a quaternary ammonium compound, a structural feature that dictates its pharmacokinetic profile, notably its inability to readily cross the blood-brain barrier.[1][3] This guide delves into the core pharmacological aspects of this compound, providing detailed information for researchers and professionals in drug development.

Mechanism of Action

This compound exerts its effects by inhibiting the enzyme acetylcholinesterase (AChE), which is responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) in the synaptic cleft.[3] By reversibly binding to and inactivating AChE, this compound leads to an accumulation of ACh at the neuromuscular junction and other cholinergic synapses.[3][4] This increased availability of ACh enhances cholinergic neurotransmission, leading to prolonged and intensified effects on both nicotinic and muscarinic receptors.[4]

The interaction of this compound with acetylcholinesterase involves the carbamylation of a serine residue within the active site of the enzyme, forming a carbamylated enzyme intermediate that is more stable and hydrolyzes much more slowly than the acetylated intermediate formed with acetylcholine.[5] This effectively reduces the number of functional AChE molecules available to break down acetylcholine.

Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by its quaternary ammonium structure, which renders it polar and limits its lipid solubility.

-

Absorption: this compound is poorly absorbed from the gastrointestinal tract, with an oral bioavailability of less than 5%.[5] It is therefore typically administered parenterally (intravenously, intramuscularly, or subcutaneously) to ensure complete bioavailability.[6]

-

Distribution: The volume of distribution of this compound is relatively small, reported to be between 0.12 and 1.4 L/kg.[6] Protein binding to human serum albumin is in the range of 15-25%.[6] Due to its ionized nature, it does not readily cross the blood-brain barrier.[3]

-

Metabolism: this compound is metabolized by cholinesterases and hepatic microsomal enzymes.[6]

-

Elimination: The primary route of elimination is renal excretion, with about 70% of the drug excreted unchanged in the urine.[5] The elimination half-life is approximately 50 to 90 minutes.[4][6]

Pharmacodynamics

The pharmacodynamic effects of this compound are a direct consequence of its inhibition of acetylcholinesterase, leading to enhanced cholinergic stimulation.

-

Muscarinic Effects: These include increased secretions (salivation, lacrimation, bronchial secretions), gastrointestinal hypermotility, bradycardia, and miosis.[2]

-

Nicotinic Effects: At the neuromuscular junction, this compound increases muscle strength in conditions like myasthenia gravis and reverses the effects of non-depolarizing neuromuscular blockers.[2] At higher doses, it can cause muscle fasciculations and potentially a depolarizing neuromuscular blockade.[5]

Quantitative Pharmacological Data

The inhibitory potency of this compound against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a critical aspect of its pharmacological profile. The following table summarizes key quantitative data from various studies.

| Parameter | Enzyme | Species | Value | Reference(s) |

| IC50 | Acetylcholinesterase (AChE) | Human | 0.062 ± 0.003 µM | |

| Butyrylcholinesterase (BChE) | Human | 0.373 ± 0.089 µM | ||

| Ki | Acetylcholinesterase (AChE) | Electric Eel | 0.02 µM |

Detailed Experimental Protocols

Cholinesterase Activity Assay (Ellman's Method)

This spectrophotometric assay is a standard method for determining cholinesterase activity and the inhibitory potential of compounds like this compound.

Protocol:

-

Reagent Preparation:

-

Phosphate Buffer (0.1 M, pH 8.0).

-

DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) solution in phosphate buffer.

-

Acetylthiocholine iodide (ATCI) solution in deionized water.

-

This compound solutions of varying concentrations.

-

-

Assay Procedure (96-well plate format):

-

To each well, add phosphate buffer.

-

Add the enzyme solution (e.g., purified acetylcholinesterase or plasma containing butyrylcholinesterase).

-

Add the this compound solution (or buffer for control wells).

-

Add the DTNB solution.

-

Incubate the plate at a controlled temperature (e.g., 37°C) for a specified time (e.g., 5 minutes).

-

Initiate the reaction by adding the ATCI substrate to all wells.

-

Immediately begin measuring the absorbance at 412 nm at regular intervals (kinetic assay) or after a fixed time period (endpoint assay).

-

-

Data Analysis:

-

The rate of the reaction is proportional to the rate of increase in absorbance.

-

Calculate the percentage of inhibition for each this compound concentration compared to the control.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.

-

In Vivo Microdialysis for Acetylcholine Measurement

This technique allows for the in vivo sampling of neurotransmitters from the extracellular fluid of specific brain regions in freely moving animals, providing a dynamic measure of the effects of drugs like this compound on neurotransmitter release.

References

- 1. Pharmacokinetics and pharmacological effects of this compound in man - PMC [pmc.ncbi.nlm.nih.gov]

- 2. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. derangedphysiology.com [derangedphysiology.com]

- 5. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Species- and concentration-dependent differences of acetyl- and butyrylcholinesterase sensitivity to physostigmine and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

The Genesis of a Cholinergic Agonist: A Technical History of Neostigmine

An In-depth Guide for Researchers and Drug Development Professionals on the Historical Development of Neostigmine in Clinical and Research Use

Introduction

This compound, a parasympathomimetic agent, stands as a cornerstone in the history of pharmacology and clinical medicine. Its development in the early 20th century marked a significant leap in the understanding and treatment of neuromuscular disorders, particularly myasthenia gravis. This technical guide provides a comprehensive overview of the historical development of this compound, detailing its synthesis, the elucidation of its mechanism of action, its early clinical applications, and the experimental methodologies that underpinned its journey from a laboratory curiosity to an essential medicine.

Discovery and Synthesis: From Physostigmine to a Synthetic Analogue

The story of this compound begins with its natural predecessor, physostigmine, an alkaloid derived from the Calabar bean. While physostigmine was known for its ability to inhibit cholinesterase, its clinical utility was hampered by significant side effects. This prompted the quest for a synthetic analogue with a more favorable therapeutic profile.

In 1931, chemists Aeschlimann and Reinert successfully synthesized this compound.[1] The synthesis was a pivotal achievement in medicinal chemistry, demonstrating the potential for rational drug design to improve upon natural compounds.

Experimental Protocol: Synthesis of this compound Methylsulfate

The synthesis of this compound involves a two-step process starting from 3-dimethylaminophenol. The following protocol is based on descriptions of the original synthesis and subsequent refinements.[1][2][3][4]

Step 1: Formation of the Dimethylcarbamate Ester

-

Reactants: 3-dimethylaminophenol is reacted with dimethylcarbamoyl chloride.

-

Reaction Conditions: The reaction is typically carried out in the presence of a base, such as sodium hydroxide or triethylamine, to neutralize the hydrochloric acid formed as a byproduct. The reaction can be performed in a suitable solvent like toluene.

-

Procedure:

-

Dissolve 3-dimethylaminophenol in toluene.

-

Add a molar excess of sodium metal to the solution and heat to boiling to form sodium 3-dimethylaminophenolate.[3][4]

-

Cool the mixture and slowly add a 1.5 molar excess of dimethylcarbamoyl chloride.[3]

-

Stir the reaction mixture until the formation of the dimethylcarbamate ester, 3-((dimethylcarbamoyl)oxy)-N,N-dimethylaniline, is complete.

-

The resulting toluene filtrate is washed with a sodium hydroxide solution and water, followed by evaporation of the solvent.[3]

-

Step 2: Quaternization to form this compound Methylsulfate

-

Reactant: The dimethylcarbamate ester from Step 1 is reacted with an alkylating agent, dimethyl sulfate.

-

Reaction Conditions: This alkylation reaction is typically carried out in a solvent such as acetone or diethyl ether.

-

Procedure:

-

Dissolve the 3-((dimethylcarbamoyl)oxy)-N,N-dimethylaniline in absolute diethyl ether.[3]

-

Add a 1.5-fold molar excess of dimethyl sulfate.[3]

-

Allow the reaction to proceed for 24 hours.[3]

-

The resulting white crystalline precipitate of this compound methylsulfate is then filtered, washed with diethyl ether, and dried.[3]

-

Elucidation of the Mechanism of Action: A Cholinesterase Inhibitor

The therapeutic effects of this compound are a direct consequence of its ability to inhibit the enzyme acetylcholinesterase (AChE). AChE is responsible for the rapid hydrolysis of the neurotransmitter acetylcholine (ACh) in the synaptic cleft. By inhibiting AChE, this compound increases the concentration and prolongs the action of ACh at cholinergic synapses.

Cholinergic Signaling Pathway at the Neuromuscular Junction

The neuromuscular junction is a classic example of a cholinergic synapse where this compound exerts its primary effects. The following diagram illustrates the key events in cholinergic transmission and the site of action of this compound.

Early Clinical Applications and Key Experiments

The clinical journey of this compound began in the 1930s, most notably with the pioneering work of Dr. Mary Walker in the treatment of myasthenia gravis.[5][6] Myasthenia gravis is an autoimmune disorder characterized by muscle weakness that worsens with activity and improves with rest. Walker's observations provided the first compelling evidence for the efficacy of a cholinesterase inhibitor in this debilitating disease.

Experimental Protocol: Mary Walker's 1934 Study on Physostigmine (Prostigmin/Neostigmine precursor)

Objective: To investigate the effect of the cholinesterase inhibitor physostigmine (and later its analogue, this compound) on the muscle weakness of a patient with myasthenia gravis.

Patient Profile: A 56-year-old woman with a history of myasthenia gravis.[1]

Methodology:

-

Baseline Assessment: The patient's muscle strength was assessed, likely through observation of ptosis (eyelid drooping) and ability to perform repetitive movements.

-

Intervention: The patient was administered a subcutaneous injection of physostigmine.

-

Observation: The patient's muscle strength was observed and documented following the injection. Walker noted a dramatic, albeit temporary, improvement in the patient's symptoms, including the ability to swallow and a reduction in ptosis.[1][7]

-

Control: To rule out a placebo effect, control injections of saline and other substances like ephedrine, strychnine, pilocarpine, and adrenaline were administered, none of which produced the same therapeutic effect.[7]

-

Dose-Response: Walker observed that the duration of the effect was dose-related, further suggesting a specific pharmacological action.[7]

This seminal work paved the way for the widespread clinical use of this compound in myasthenia gravis.

Quantitative Data from Early Clinical Use

While detailed quantitative data from the earliest clinical trials is sparse in modern databases, historical reports and later studies provide insights into the efficacy and side effects of this compound.

| Parameter | Finding | Reference |

| Efficacy in Myasthenia Gravis | Dramatic but temporary improvement in muscle function. | [1][5] |

| Oral prostigmine (this compound) showed excellent response. | [1] | |

| Pharmacokinetics | Onset of action: Intravenous administration leads to a rapid onset. | [9] |

| Duration of action: Effects typically last for 2-4 hours. | [1] | |

| Common Side Effects | Muscarinic effects: Increased salivation, lacrimation, gastrointestinal distress, bradycardia, and bronchoconstriction. | [7] |

| Nicotinic effects: Muscle cramps and fasciculations. | [7] |

In Vitro Research: Demonstrating the Effect on Muscle Contraction

In vitro experiments using isolated muscle preparations were crucial for understanding the direct action of this compound on neuromuscular transmission. The frog sartorius muscle preparation was a common model for such studies.

Experimental Protocol: In Vitro Frog Sartorius Muscle Contraction Assay

The following is a generalized protocol for demonstrating the effect of this compound on muscle contraction in an isolated frog sartorius muscle preparation.[10][11][12][13]

Objective: To measure the effect of this compound on the force of muscle contraction in response to nerve stimulation.

Materials:

-

Frog sartorius muscle-nerve preparation

-

Ringer's solution (physiological saline for amphibians)

-

Myograph (force transducer and recording system)

-

Stimulating electrodes

-

This compound solution

Methodology:

-

Preparation: The sartorius muscle with its attached nerve is dissected from a frog and mounted in a bath containing Ringer's solution. One end of the muscle is fixed, and the other is attached to a force transducer.

-

Stimulation: The nerve is stimulated with a series of electrical pulses of a set frequency and voltage to induce muscle contractions.

-

Baseline Recording: The force of the resulting muscle contractions (twitches or tetanus) is recorded to establish a baseline.

-

This compound Application: A known concentration of this compound is added to the Ringer's solution bathing the muscle.

-

Post-Neostigmine Recording: The nerve is stimulated again with the same parameters, and the force of muscle contraction is recorded.

-

Data Analysis: The amplitude and duration of the muscle contractions before and after the application of this compound are compared. An increase in the force of contraction is expected due to the potentiation of acetylcholine at the neuromuscular junction.

Experimental Workflow Diagram

The following diagram illustrates the workflow for the in vitro muscle contraction experiment.

References

- 1. karger.com [karger.com]

- 2. "An Improved Process For Preparation Of this compound Methylsulfate" [quickcompany.in]

- 3. RU2458050C2 - Method for preparing methylulphate this compound and iodide this compound - Google Patents [patents.google.com]

- 4. RU2010130899A - METHOD FOR PRODUCING this compound METHYL SULPHATE AND this compound IODIDE - Google Patents [patents.google.com]

- 5. The contribution of Dr. Mary Walker towards myasthenia gravis and periodic paralysis whilst working in poor law hospitals in London - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Mary Broadfoot Walker (1888-1974): a historic discovery in myasthenia gravis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The miracle at St Alfege's: seventy years on - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scielo.br [scielo.br]

- 9. Intranasal versus intravenous this compound in myasthenia gravis: assessment by computer analysis of saccadic eye movements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Muscle tension dynamics of isolated frog muscle with application of perpendicular distortion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ableweb.org [ableweb.org]

- 12. asset.ejaypee.com [asset.ejaypee.com]

- 13. The Pattern of Activation in the Sartorius Muscle of the Frog - PMC [pmc.ncbi.nlm.nih.gov]

Neostigmine's Modulation of the Cholinergic Anti-inflammatory Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mechanisms by which neostigmine, a reversible acetylcholinesterase inhibitor, exerts its anti-inflammatory effects through the cholinergic anti-inflammatory pathway (CAP). It is intended for researchers, scientists, and professionals in drug development seeking a detailed understanding of this compound's potential as an immunomodulatory agent. This document synthesizes current research, presenting quantitative data on its efficacy, detailed experimental protocols for key assays, and visual representations of the involved signaling cascades.

Introduction: The Cholinergic Anti-inflammatory Pathway

The cholinergic anti-inflammatory pathway (CAP) is an endogenous neuro-immune regulatory circuit that controls inflammation.[1][2] The efferent arm of this pathway is principally mediated by the vagus nerve. Acetylcholine (ACh), the primary neurotransmitter of the parasympathetic nervous system, is released from vagal nerve endings and interacts with alpha-7 nicotinic acetylcholine receptors (α7nAChR) expressed on the surface of immune cells, particularly macrophages.[1][2] This interaction leads to a downstream signaling cascade that ultimately inhibits the production and release of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6).[1][3]

Mechanism of Action of this compound

This compound is a synthetic, reversible inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the hydrolysis of acetylcholine in the synaptic cleft and at neuromuscular junctions.[4] By inhibiting AChE, this compound increases the local concentration and prolongs the half-life of acetylcholine.[4] This elevated availability of ACh enhances its interaction with α7nAChRs on immune cells, thereby potentiating the anti-inflammatory effects of the CAP.[1][2][3]

Signaling Pathways Modulated by this compound

The binding of acetylcholine to α7nAChR initiates a series of intracellular signaling events that culminate in the suppression of pro-inflammatory gene expression. Key signaling pathways implicated in this compound's anti-inflammatory action include:

-

JAK2/STAT3 Pathway: The activation of α7nAChR can lead to the phosphorylation and activation of Janus kinase 2 (JAK2), which in turn phosphorylates the signal transducer and activator of transcription 3 (STAT3).[5] Phosphorylated STAT3 (p-STAT3) dimerizes and translocates to the nucleus, where it modulates the transcription of target genes, including those involved in the inflammatory response.[5]

-

NF-κB Pathway: The nuclear factor-kappa B (NF-κB) is a critical transcription factor that governs the expression of numerous pro-inflammatory cytokines. This compound, through the potentiation of the CAP, has been shown to inhibit the activation of the NF-κB pathway.[6][7] This inhibition is thought to occur through mechanisms that prevent the degradation of the inhibitory protein IκBα, thereby sequestering NF-κB in the cytoplasm and preventing its translocation to the nucleus.

Signaling Pathway Diagram

Caption: this compound's mechanism of action on the cholinergic anti-inflammatory pathway.

Quantitative Data on this compound's Anti-inflammatory Effects

The following table summarizes quantitative data from various studies investigating the anti-inflammatory effects of this compound.

| Model System | Inflammatory Stimulus | This compound Dosage | Measured Cytokines/Markers | Observed Effect | Reference |

| Female Sprague-Dawley Rats | Formalin-induced paw edema | Not specified | TNF-α, NF-κB, HS-CRP | Potentiation of anti-inflammatory effect | [6][7] |

| Mice | Acetaminophen (APAP)-induced acute liver failure | 80 μg/kg | IL-1β, TNF-α | Reduction in serum cytokine levels | |

| Ovine | Lipopolysaccharide (LPS) | 0.5 mg/animal | IL-1β, IL-6, TNF-α | Suppressed LPS-stimulated synthesis in the preoptic area | |

| Mice | Lipopolysaccharide (LPS) | Not specified | IL-1β, TNF-α | Reduction in gene expression in the spleen | |

| Crush Syndrome (CS) Model (Rats, Rabbits, Mice) | Crush Injury | 20 mg/kg (Anisodamine) + 40 µg/kg (this compound) | Not specified | Increased 24h survival rates, improved hemodynamics | [5] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the anti-inflammatory effects of this compound.

In Vivo Model of LPS-Induced Inflammation

Objective: To assess the in vivo efficacy of this compound in reducing systemic inflammation induced by lipopolysaccharide (LPS).

Materials:

-

Male C57BL/6 mice (8-10 weeks old)

-

This compound methylsulfate (Sigma-Aldrich)

-

Lipopolysaccharide (LPS) from E. coli O111:B4 (Sigma-Aldrich)

-

Sterile, pyrogen-free saline

-

ELISA kits for TNF-α, IL-1β, and IL-6 (R&D Systems)

Procedure:

-

Acclimatize mice for at least one week under standard laboratory conditions.

-

Prepare a stock solution of this compound in sterile saline.

-

Randomly assign mice to experimental groups (e.g., Saline control, LPS + Saline, LPS + this compound).

-

Administer this compound (e.g., 20-80 µg/kg, intraperitoneally) or saline 30 minutes prior to the inflammatory challenge.

-

Induce systemic inflammation by intraperitoneal injection of LPS (e.g., 5 mg/kg).

-

At a predetermined time point post-LPS injection (e.g., 90 minutes for peak TNF-α), collect blood via cardiac puncture under anesthesia.

-

Isolate serum by centrifugation and store at -80°C until analysis.

-

Quantify serum cytokine levels (TNF-α, IL-1β, IL-6) using commercial ELISA kits according to the manufacturer's instructions.

Western Blot for JAK2 and STAT3 Phosphorylation

Objective: To determine the effect of this compound on the activation of the JAK2/STAT3 signaling pathway in immune cells.

Materials:

-

RAW 264.7 macrophage cell line

-

This compound methylsulfate

-

LPS

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibodies: anti-phospho-JAK2 (Tyr1007/1008), anti-JAK2, anti-phospho-STAT3 (Tyr705), anti-STAT3, anti-β-actin (Cell Signaling Technology)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Culture RAW 264.7 cells to 80-90% confluency.

-

Pre-treat cells with this compound (e.g., 1-10 µM) for 1 hour.

-

Stimulate cells with LPS (e.g., 100 ng/mL) for a specified time (e.g., 15-30 minutes).

-

Wash cells with ice-cold PBS and lyse with lysis buffer.

-

Determine protein concentration using a BCA assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect protein bands using an ECL substrate and an imaging system.

-

Quantify band intensities and normalize phosphorylated protein levels to total protein levels.

NF-κB (p65) Nuclear Translocation Assay

Objective: To visualize and quantify the inhibitory effect of this compound on NF-κB nuclear translocation.

Materials:

-

RAW 264.7 macrophage cell line

-

This compound methylsulfate

-

LPS

-

4% paraformaldehyde in PBS

-

0.1% Triton X-100 in PBS

-

Primary antibody: anti-NF-κB p65 (Cell Signaling Technology)

-

Alexa Fluor 488-conjugated secondary antibody

-

DAPI nuclear stain

-

Fluorescence microscope

Procedure:

-

Seed RAW 264.7 cells on glass coverslips in a 24-well plate and allow them to adhere overnight.

-

Pre-treat cells with this compound (e.g., 1-10 µM) for 1 hour.

-

Stimulate cells with LPS (e.g., 100 ng/mL) for 30-60 minutes.

-

Fix cells with 4% paraformaldehyde for 15 minutes.

-

Permeabilize cells with 0.1% Triton X-100 for 10 minutes.

-

Block with 1% BSA in PBS for 1 hour.

-

Incubate with anti-NF-κB p65 antibody overnight at 4°C.

-

Wash and incubate with Alexa Fluor 488-conjugated secondary antibody for 1 hour.

-

Counterstain nuclei with DAPI.

-

Mount coverslips on slides and visualize using a fluorescence microscope.

-

Quantify the nuclear-to-cytoplasmic fluorescence ratio of p65 to determine the extent of translocation.

Experimental Workflow Diagram

Caption: A typical experimental workflow for evaluating this compound's anti-inflammatory effects.

Conclusion and Future Directions

This compound demonstrates significant anti-inflammatory properties through its potentiation of the cholinergic anti-inflammatory pathway. By inhibiting acetylcholinesterase, this compound enhances cholinergic signaling via the α7nAChR, leading to the suppression of pro-inflammatory cytokine production through the modulation of the JAK2/STAT3 and NF-κB pathways. The quantitative data and experimental protocols presented in this guide provide a solid foundation for further research into the therapeutic potential of this compound and other cholinergic agents in inflammatory diseases.

Future research should focus on elucidating the precise molecular interactions within the α7nAChR signaling complex following this compound-potentiated acetylcholine binding. Furthermore, the development of more selective α7nAChR agonists may offer a more targeted therapeutic approach with fewer off-target effects. Clinical studies are warranted to translate the promising preclinical findings of this compound's anti-inflammatory effects into novel treatments for a range of inflammatory conditions.

References

- 1. New advances in clinical application of this compound: no longer focusing solely on increasing skeletal muscle strength - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | New advances in clinical application of this compound: no longer focusing solely on increasing skeletal muscle strength [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The effective interplay of (non-) selective NSAIDs with this compound in animal models of analgesia and inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

In-Vitro Characterization of Neostigmine's Enzymatic Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in-vitro characterization of neostigmine, a reversible acetylcholinesterase (AChE) inhibitor. The document details the mechanism of action, experimental protocols for determining inhibitory potency and kinetics, and quantitative data to support in-vitro studies. This guide is intended to serve as a practical resource for researchers and professionals involved in drug discovery and development, particularly in the field of cholinergic pharmacology.

Introduction: this compound's Mechanism of Action

This compound is a parasympathomimetic drug that functions as a reversible inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh)[1]. By inhibiting AChE, this compound increases the concentration of acetylcholine at the neuromuscular junction and in the synapses of the autonomic nervous system. This leads to enhanced cholinergic transmission, resulting in various physiological effects, including increased muscle tone[1].

This compound's inhibitory action is achieved through its binding to the active site of AChE. As a carbamate inhibitor, it is hydrolyzed by the enzyme in a similar manner to acetylcholine, but at a much slower rate. This results in a temporary inactivation of the enzyme, leading to an accumulation of acetylcholine in the synaptic cleft.

Quantitative Analysis of this compound's Inhibitory Activity

The inhibitory potency of this compound against acetylcholinesterase is quantified by parameters such as the half-maximal inhibitory concentration (IC50) and the inhibitor constant (Ki). These values are crucial for comparing the efficacy of different inhibitors and for understanding their structure-activity relationships.

| Parameter | Value (µM) | Enzyme Source | Reference |

| Ki | 0.02 | Not Specified | [1] |

Note: IC50 and Ki values can vary depending on the experimental conditions, including the source of the enzyme, substrate concentration, and assay methodology.

Experimental Protocols

Determination of Acetylcholinesterase Activity using Ellman's Assay

The most widely used method for measuring AChE activity in vitro is the spectrophotometric method developed by Ellman and colleagues[2][3]. This assay is based on the reaction of the sulfhydryl group of thiocholine, a product of the enzymatic hydrolysis of acetylthiocholine, with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB), which can be quantified by measuring the absorbance at 412 nm[1][2].

Materials:

-

0.1 M Phosphate Buffer (pH 8.0)

-

10 mM 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution in phosphate buffer

-

14 mM Acetylthiocholine iodide (ATCI) solution in deionized water (prepare fresh)

-

Acetylcholinesterase (AChE) solution (concentration to be optimized for the assay)

-

This compound stock solution (in a suitable solvent, e.g., DMSO)

-

96-well microplate

-

Microplate reader

Procedure:

-

Reagent Preparation: Prepare all solutions as described above. The working concentrations of AChE and ATCI may need to be optimized based on the specific activity of the enzyme preparation.

-

Assay Setup: In a 96-well plate, set up the following reactions in triplicate:

-

Blank: 150 µL Phosphate Buffer + 10 µL DTNB + 10 µL ATCI.

-

Control (100% activity): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL solvent for the test compound.

-

Test Sample (with inhibitor): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL of varying concentrations of this compound solution.

-

-

Pre-incubation: Add the buffer, AChE solution, DTNB, and this compound/solvent to the respective wells. Mix gently and incubate the plate for 10 minutes at 25°C.

-

Initiation of Reaction: To start the enzymatic reaction, add 10 µL of the ATCI solution to all wells.

-

Kinetic Measurement: Immediately place the plate in a microplate reader and measure the increase in absorbance at 412 nm every minute for 10-15 minutes[2].

Determination of IC50 Value

The IC50 value is the concentration of an inhibitor that reduces the enzyme activity by 50%.

Procedure:

-

Perform the Ellman's Assay: Conduct the assay with a range of this compound concentrations.

-

Calculate the Rate of Reaction: Determine the rate of reaction (ΔAbs/min) for each concentration by calculating the slope of the linear portion of the absorbance versus time curve[2].

-

Calculate Percentage of Inhibition: Use the following formula to calculate the percentage of inhibition for each this compound concentration: % Inhibition = [1 - (Rate of reaction with inhibitor / Rate of reaction of control)] x 100

-

Determine the IC50 Value: Plot the percentage of inhibition against the logarithm of the this compound concentration. The IC50 value can be determined by fitting the data to a sigmoidal dose-response curve and identifying the concentration at which 50% inhibition is achieved[4].

Kinetic Analysis using Lineweaver-Burk Plot

To determine the mechanism of inhibition (e.g., competitive, non-competitive, or mixed), a kinetic analysis is performed by measuring the enzyme activity at various substrate (ATCI) concentrations in the presence and absence of the inhibitor. The Lineweaver-Burk plot, a double reciprocal plot of 1/velocity versus 1/[substrate], is a common method for visualizing and analyzing this data[5][6].

Procedure:

-

Perform Ellman's Assay with Varying Substrate Concentrations: For a fixed concentration of this compound, perform the Ellman's assay with a range of ATCI concentrations. Repeat this for several different fixed concentrations of this compound, as well as a control with no inhibitor.

-

Calculate Initial Velocities: Determine the initial reaction velocity (V) for each substrate and inhibitor concentration.

-

Construct the Lineweaver-Burk Plot: Plot 1/V on the y-axis against 1/[ATCI] on the x-axis for each inhibitor concentration.

-

Analyze the Plot: The pattern of the lines on the plot indicates the type of inhibition[5]:

-

Competitive Inhibition: Lines intersect at the y-axis (Vmax is unchanged, Km increases).

-

Non-competitive Inhibition: Lines intersect at the x-axis (Km is unchanged, Vmax decreases).

-

Mixed Inhibition: Lines intersect at a point to the left of the y-axis.

-

Visualizations

The following diagrams illustrate the key concepts and workflows described in this guide.

Caption: Mechanism of this compound's action on Acetylcholinesterase.

Caption: Experimental workflow for in-vitro characterization.

Caption: Logical relationship of reversible enzymatic inhibition.

References

An In-depth Technical Guide to the Binding Sites of Neostigmine on Acetylcholinesterase

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neostigmine, a quaternary ammonium carbamate, is a cornerstone in the clinical management of neuromuscular disorders and the reversal of neuromuscular blockade. Its therapeutic efficacy stems from its potent and reversible inhibition of acetylcholinesterase (AChE), the enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine. This technical guide provides a comprehensive exploration of the binding sites of this compound on AChE, detailing the molecular interactions, key amino acid residues, and the structural basis of its inhibitory mechanism. This document synthesizes data from structural biology, site-directed mutagenesis, and kinetic studies to offer an in-depth resource for researchers and professionals in pharmacology and drug development.

Introduction

Acetylcholinesterase is a serine hydrolase that terminates cholinergic neurotransmission by rapidly breaking down acetylcholine.[1] The active site of AChE is located at the bottom of a deep and narrow gorge, approximately 20 Å long.[2] this compound's inhibitory action is achieved through a dual-binding mechanism, engaging with two critical regions within this gorge: the catalytic anionic site (CAS) at the base and the peripheral anionic site (PAS) near the entrance.[3][4]

This compound's Dual Binding Mechanism

This compound's chemical structure, featuring a carbamate ester and a quaternary ammonium group, is key to its interaction with AChE.[3] The inhibition process is a multi-step event involving initial binding, carbamylation of the active site serine, and subsequent slow decarbamylation, leading to the reversible inhibition of the enzyme.[5][6]

Interaction with the Catalytic Anionic Site (CAS)

The primary inhibitory action of this compound occurs at the catalytic anionic site, which is comprised of the catalytic triad (Ser203, His447, and Glu334 in human AChE) and other key residues.[4]

-

Covalent Carbamylation: The carbamate group of this compound acts as a "pseudo-substrate" for AChE. The catalytic serine (Ser203) performs a nucleophilic attack on the carbonyl carbon of the carbamate moiety.[5][6] This results in the formation of a transient tetrahedral intermediate, followed by the release of the leaving group and the formation of a stable, carbamylated enzyme. This covalent modification renders the enzyme inactive as the serine residue is no longer available to hydrolyze acetylcholine.[2] The decarbamylation process, the hydrolysis of the carbamoyl-enzyme complex to regenerate the active enzyme, is significantly slower than the deacetylation that occurs with acetylcholine, leading to a prolonged inhibition.[2][6]

-

Key Amino Acid Residues:

-

Ser203: Forms the covalent bond with the carbamate group of this compound.[5]

-

His447 & Glu334: Members of the catalytic triad that facilitate the nucleophilic attack by Ser203.[1][4]

-

Trp84 & Phe330: Aromatic residues within the CAS that contribute to the binding of the quaternary ammonium group of acetylcholine through cation-π interactions. While this compound's primary interaction at the CAS is covalent, the initial docking is likely guided by these residues.

-

Interaction with the Peripheral Anionic Site (PAS)

Located at the entrance of the active site gorge, the PAS plays a crucial role in the initial recognition and trapping of ligands.[4]

-

Electrostatic Interaction: The positively charged quaternary ammonium group of this compound engages in electrostatic and cation-π interactions with aromatic residues in the PAS.[3] This initial binding event helps to orient the this compound molecule correctly for the subsequent covalent modification at the CAS.

-

Key Amino Acid Residues: The PAS is composed of several aromatic residues, including:

-

Trp279: A key residue involved in the binding of quaternary ligands.

-

Tyr70, Tyr121, Tyr334, and Asp72: These residues also contribute to the aromatic and anionic character of the PAS, facilitating ligand binding.[4]

-

Quantitative Data on this compound Binding

The inhibitory potency of this compound is quantified by parameters such as the half-maximal inhibitory concentration (IC50) and the inhibitor constant (Ki). These values can vary depending on the enzyme source and experimental conditions.

| Parameter | Value | Enzyme Source | Reference |

| IC50 | 7.0 x 10⁻⁴ M | Frog Sympathetic Neurones | [7] |

| Ki | 0.02 µM | Electric Eel AChE | [8] |

| Ki | ~0.1 µM | Human AChE | [9] |

Experimental Protocols

Determination of Acetylcholinesterase Inhibition by this compound using the Ellman's Method

The Ellman's assay is a widely used colorimetric method to measure AChE activity and its inhibition.[10][11]

Principle: Acetylcholinesterase hydrolyzes the substrate acetylthiocholine (ATCh) to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which is measured spectrophotometrically at 412 nm. The rate of color formation is proportional to the AChE activity.

Materials:

-

Acetylcholinesterase (AChE) solution

-

This compound solutions of varying concentrations

-

Acetylthiocholine iodide (ATCh) solution

-

5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB) solution

-

Phosphate buffer (pH 8.0)

-

96-well microplate

-

Microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of AChE in phosphate buffer.

-

Prepare serial dilutions of this compound in phosphate buffer.

-

Prepare a solution of ATCh in deionized water.

-

Prepare a solution of DTNB in phosphate buffer.

-

-

Assay Setup (in a 96-well plate):

-

Blank wells: Phosphate buffer, DTNB, and ATCh.

-

Control wells (100% activity): AChE solution, phosphate buffer, and DTNB.

-

Test wells: AChE solution, this compound solution (at various concentrations), and DTNB.

-

-

Pre-incubation: Add the AChE and this compound (or buffer for control) to the respective wells and pre-incubate for a defined period (e.g., 10-15 minutes) at a controlled temperature (e.g., 25°C or 37°C) to allow the inhibitor to bind to the enzyme.

-

Initiation of Reaction: Add the ATCh solution to all wells simultaneously to start the enzymatic reaction.

-

Kinetic Measurement: Immediately place the microplate in a plate reader and measure the absorbance at 412 nm at regular intervals (e.g., every 30 seconds) for a set duration (e.g., 5-10 minutes).

-

Data Analysis:

-

Calculate the rate of reaction (change in absorbance per minute) for each well.

-

Determine the percentage of inhibition for each this compound concentration relative to the control (100% activity).

-

Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.

-

Visualizations

This compound Binding to Acetylcholinesterase

Caption: Dual binding of this compound to AChE's peripheral and catalytic sites.

Experimental Workflow for AChE Inhibition Assay

Caption: Workflow for determining AChE inhibition using a colorimetric assay.

Cholinergic Synapse Signaling Pathway: Normal vs. Inhibited

Caption: Comparison of normal and this compound-inhibited cholinergic synapse function.

Conclusion

The inhibitory effect of this compound on acetylcholinesterase is a well-characterized process involving a dual interaction with both the catalytic and peripheral anionic sites of the enzyme. The covalent carbamylation of the active site serine, facilitated by initial binding to the peripheral anionic site, results in a potent and reversible inhibition of acetylcholine hydrolysis. A thorough understanding of these binding interactions at the molecular level is paramount for the rational design of novel cholinesterase inhibitors with improved specificity and therapeutic profiles. This guide provides a foundational resource for researchers and clinicians working to advance the field of cholinergic pharmacology.

References

- 1. scilit.com [scilit.com]

- 2. Decarbamoylation of Acetylcholinesterases is Markedly Slowed as Carbamoyl Groups Increase in Size - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | New advances in clinical application of this compound: no longer focusing solely on increasing skeletal muscle strength [frontiersin.org]

- 4. Structural insights into ligand interactions at the acetylcholinesterase peripheral anionic site - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. openanesthesiajournal.com [openanesthesiajournal.com]

- 7. Effects of this compound and physostigmine on the acetylcholine receptor-ionophore complex in frog isolated sympathetic neurones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Inhibition of cholinesterase-associated aryl acylamidase activity by anticholinesterase agents: focus on drugs potentially effective in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. scielo.br [scielo.br]

- 11. A new and rapid colorimetric determination of acetylcholinesterase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacokinetics and Pharmacodynamics of Neostigmine in Animal Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of neostigmine in various animal models. This compound, a reversible cholinesterase inhibitor, is a critical drug in both veterinary and human medicine, primarily used to reverse the effects of non-depolarizing neuromuscular blocking agents.[1][2] Understanding its behavior in preclinical animal models is paramount for drug development and translational research. This document summarizes key quantitative data, details experimental protocols, and visualizes complex biological processes to facilitate a deeper understanding of this compound's pharmacological profile.

Pharmacokinetics of this compound

The pharmacokinetic profile of this compound is characterized by its distribution, metabolism, and elimination. As a quaternary ammonium compound, this compound is water-soluble and has minimal lipid solubility, which limits its ability to cross the blood-brain barrier.[2][3]

Quantitative Pharmacokinetic Parameters

The following tables summarize key pharmacokinetic parameters of this compound in various animal models. These values are crucial for determining appropriate dosing regimens and predicting the drug's duration of action.

Table 1: Pharmacokinetic Parameters of this compound in Dogs

| Parameter | Value | Route of Administration | Reference |

| Slow Disposition Half-Life (t½β) | Intravenous | [4] | |

| Apparent Volume of Distribution (Vd) | Intravenous | [4] | |

| Whole Body Clearance | Intravenous | [4] |

Further specific values for dogs were not available in the provided search results.

Table 2: Pharmacokinetic Parameters of this compound in Guinea Pigs

| Parameter | Value | Route of Administration | Reference |

| Elimination Half-Life (t½β) | 23.35 min | Intravenous | [5] |

| Elimination Half-Life (t½β) | 160.04 min | Intranasal | [5] |

| Bioavailability (Intranasal vs. IV) | ~100% | Intranasal | [5] |

Table 3: General Pharmacokinetic Properties of this compound

| Parameter | Description | Species | Reference |

| Protein Binding | 15-25% to human serum albumin | Human | [6] |

| Volume of Distribution (Vd) | 0.12 - 1.4 L/kg | Human | [6] |

| Metabolism | Hydrolysis by cholinesterase and hepatic microsomal enzymes | General | [6] |

| Elimination | Primarily renal excretion | General | [6] |

| Elimination Half-Life | Varies by age (24-113 minutes) | Human | [6] |

Experimental Protocols for Pharmacokinetic Studies

Detailed experimental design is critical for obtaining reliable pharmacokinetic data. Below is a generalized protocol based on common practices described in the literature.

A typical experimental workflow for a pharmacokinetic study of this compound in an animal model:

Methodological Details:

-

Animal Models: Conscious dogs have been used to study the plasma clearance of this compound.[4] In rats, this compound has been shown to have deleterious effects on neuromuscular physiology with chronic treatment.[7] Guinea pigs have been utilized to investigate intranasal administration routes.[5]

-

Drug Administration: this compound is typically administered intravenously (IV) for rapid onset of action, particularly in the context of reversing neuromuscular blockade.[1] The typical IV dose in dogs is 0.04 mg/kg.[1] Intramuscular (IM) and subcutaneous (SC) routes are also used.[8]

-

Sample Collection and Analysis: Blood samples are collected at various time points post-administration to determine the plasma concentration of this compound over time. A quantitative gas-liquid chromatographic method has been described for the determination of this compound in human plasma, and similar liquid chromatography techniques are used for animal studies.[4][9]

Pharmacodynamics of this compound

The pharmacodynamic effects of this compound are a direct consequence of its mechanism of action: the inhibition of acetylcholinesterase (AChE).

Mechanism of Action

This compound reversibly inhibits AChE, the enzyme responsible for the breakdown of acetylcholine (ACh).[2][10] This inhibition leads to an accumulation of ACh at the neuromuscular junction and other cholinergic synapses.[10][11] The increased concentration of ACh enhances neuromuscular transmission by competing with non-depolarizing neuromuscular blocking agents for binding to nicotinic acetylcholine receptors (nAChRs) on the motor endplate, thereby restoring muscle function.[2][11]

Signaling pathway of this compound's mechanism of action:

Quantitative Pharmacodynamic Parameters

Pharmacodynamic parameters quantify the effect of a drug on the body. For this compound, these often relate to its ability to reverse neuromuscular blockade or its effects on other organ systems.

Table 4: Pharmacodynamic Parameters and Effects of this compound in Animal Models

| Parameter/Effect | Animal Model | Dose | Observation | Reference |

| Reversal of Neuromuscular Blockade | Dogs | 0.04 mg/kg IV | Effective for antagonizing vecuronium-induced blockade. | [12][13] |

| Effect on Gastrointestinal Motility | Horses | 0.008 mg/kg/h (CRI) | Increased fecal production and urination frequency. | [14][15] |

| Effect on Muscle Contraction | Rats | Chronic treatment | Decrease in indirectly and directly elicited muscle contraction. | [7] |

| Effect on Acetylcholine Concentration | Rats | 100-300 nM (local perfusion) | Linear increase in extracellular acetylcholine concentration in the striatum. | [16] |

| Antagonism of Pancuronium | Dogs | 6.5 µg/kg (ED50) | Dose producing 50% antagonism of pancuronium-induced neuromuscular blockade. | [9] |

Experimental Protocols for Pharmacodynamic Studies